molecular formula C19H29N3O3 B7927819 {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927819
M. Wt: 347.5 g/mol
InChI Key: BRMKABLDJUJTOG-OOHWJJMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an amino-propionyl group, and a benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the amino-propionyl group: This step involves the reaction of the cyclohexyl ring with an amino acid derivative, such as (S)-2-amino-propionic acid, under appropriate conditions to form the amino-propionyl group.

    Attachment of the ethyl-amino group: This can be done through a nucleophilic substitution reaction, where an ethylamine reacts with the intermediate compound.

    Formation of the benzyl ester: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-propionyl group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the cyclohexyl ring, potentially leading to the formation of cyclohexanol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the amino-propionyl group.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the specificity and affinity of various biological targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be exploited for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
  • {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid ethyl ester
  • {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid phenyl ester

Uniqueness

The uniqueness of {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Biological Activity

{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclohexyl ring, an amino acid derivative, and a carbamic acid moiety. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that derivatives of carbamic acids exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (SK-Hep-1)
  • Gastric Cancer (NUGC-3)

These compounds were evaluated for their antiproliferative effects, demonstrating moderate to high inhibitory activity against these cell lines .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription .
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways related to cell growth and survival .

Study 1: Antitumor Activity

A study investigated the effects of a related carbamic acid derivative on tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways.

Study 2: Antimicrobial Effects

Another research effort focused on the antimicrobial properties of related compounds. The findings revealed that these compounds exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.015 μg/mL to 0.25 μg/mL against pathogens like Staphylococcus aureus .

Data Summary

Biological ActivityEffectReference
Anticancer (MDA-MB-231)Moderate inhibition
Anticancer (SK-Hep-1)Significant inhibition
Antimicrobial (S. aureus)MIC 0.25 μg/mL

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-aminopropanoyl]-ethylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-3-22(18(23)14(2)20)17-11-9-16(10-12-17)21-19(24)25-13-15-7-5-4-6-8-15/h4-8,14,16-17H,3,9-13,20H2,1-2H3,(H,21,24)/t14-,16?,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMKABLDJUJTOG-OOHWJJMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.